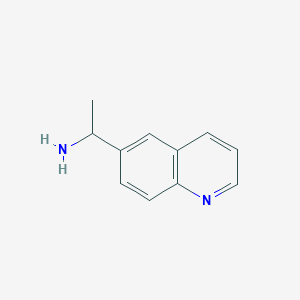

1-(Quinolin-6-YL)ethanamine

Description

Significance of Quinoline-Based Architectures in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a combination that imparts unique electronic properties and reactivity. numberanalytics.comorientjchem.org First isolated from coal tar in the 19th century, its name is derived from quinine (B1679958), the well-known antimalarial compound, highlighting its historical significance in medicinal chemistry. numberanalytics.com

The quinoline scaffold is a privileged structure in drug discovery and materials science. researchgate.netjddtonline.info Its versatility allows for a wide array of chemical reactions, including electrophilic and nucleophilic substitutions, enabling the synthesis of a vast library of derivatives. orientjchem.org These derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. orientjchem.orgjddtonline.inforsc.org Beyond medicine, quinoline-based compounds are also utilized in agrochemicals and in the development of materials like organic light-emitting diodes (OLEDs). numberanalytics.com

Overview of the Ethanamine Moiety in Organic Compounds

The ethanamine moiety, also known as ethylamine (B1201723), is an organic compound with the formula CH₃CH₂NH₂. wikipedia.org As a primary alkylamine, it acts as a nucleophilic base and is a fundamental building block in organic synthesis. wikipedia.org Ethanamine is widely used as a precursor and versatile intermediate in the chemical industry for producing pharmaceuticals and agrochemicals, such as certain herbicides. wikipedia.orgsolubilityofthings.com

The presence of the amine (-NH₂) group makes ethanamine a polar molecule, which allows it to participate in hydrogen bonding. solubilityofthings.comsolubilityofthings.com This characteristic influences the solubility and reactivity of the larger molecules it is incorporated into. solubilityofthings.comsolubilityofthings.com The ethanamine group can be readily modified through various chemical reactions, making it a valuable component for creating diverse molecular structures. solubilityofthings.com

Contextual Importance of 1-(Quinolin-6-YL)ethanamine within Research Paradigms

This compound, with the chemical formula C₁₁H₁₂N₂, combines the quinoline core with an ethanamine substituent at the 6th position. This specific arrangement positions it as a significant intermediate in synthetic chemistry, particularly as a "versatile amine for ligand design". Its primary amine group offers a reactive site for building more complex molecules, differing in properties like hydrophilicity and reactivity from its alcohol analog, 1-(Quinolin-6-yl)ethanol.

The research importance of this compound is often demonstrated through the synthesis and study of its derivatives. For instance, fluorinated analogs such as 1-(7-Fluoroquinolin-6-yl)ethanamine are investigated for their potential in medicinal chemistry, including antimicrobial and anticancer research. evitachem.com The synthesis of such derivatives can be achieved through methods like the reduction of corresponding carbonyl precursors. evitachem.com Furthermore, the ethanamine portion of the scaffold is used to link the quinoline core to other cyclic structures, as seen in compounds like 1-[1-(Quinolin-6-ylmethyl)pyrrol-2-yl]ethanamine, to create novel molecules for research purposes. nih.gov The utility of the ethanamine moiety as a linker is also highlighted in the synthesis of complex indolizinoquinolinediones, where ethanamine derivatives are used as key reagents. nih.gov

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(quinolin-6-yl)ethan-1-amine |

| CAS Number | 151506-20-6 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| LogP | 1.673 |

Table sources: fluorochem.co.uknih.govbldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-6-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHHJLBGHZOVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303746 | |

| Record name | α-Methyl-6-quinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151506-20-6 | |

| Record name | α-Methyl-6-quinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151506-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-6-quinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Quinolin 6 Yl Ethanamine and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of 1-(Quinolin-6-YL)ethanamine primarily rely on the functionalization of a pre-formed quinoline (B57606) ring, with 6-acetylquinoline (B1266891) being the most common and logical starting material.

Nucleophilic Substitution Reactions in Quinoline Systems

Direct synthesis of this compound via nucleophilic aromatic substitution (SNAr) on the quinoline ring is not a favored pathway. The quinoline system is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. However, these reactions occur preferentially at the C-2 and C-4 positions, which are activated by the ring nitrogen atom. The C-6 position, located on the benzene (B151609) portion of the bicyclic system, is significantly less reactive towards nucleophiles.

Therefore, introducing the 1-aminoethyl group directly by displacing a leaving group at the 6-position with an appropriate nucleophile is generally not a viable classical strategy. Such transformations would require harsh conditions and would likely result in low yields and poor selectivity.

Alkylation Strategies for Ethanamine Introduction

A more practical classical approach involves the modification of a pre-existing functional group at the 6-position. A common strategy begins with 6-acetylquinoline and proceeds through the formation of an oxime intermediate. This multi-step process effectively "builds" the ethanamine group onto the quinoline core.

The key steps are:

Oxime Formation: 6-acetylquinoline is reacted with hydroxylamine (B1172632) (NH2OH) or its hydrochloride salt, typically in the presence of a base like sodium acetate (B1210297) or pyridine (B92270), to form 1-(quinolin-6-yl)ethan-1-one oxime.

Oxime Reduction: The resulting oxime is then reduced to the primary amine. This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H2 over Raney Nickel or Palladium on carbon) or chemical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in the presence of a catalyst.

This two-step sequence is a reliable method for converting a ketone into a primary amine and represents a robust classical pathway to the target compound.

Reductive Amination Pathways

Reductive amination is arguably the most direct and efficient classical method for synthesizing this compound from 6-acetylquinoline. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.org

A specific and historically significant variant of this reaction is the Leuckart-Wallach reaction . wikipedia.orgmdpi.com In this procedure, the ketone (6-acetylquinoline) is heated with an excess of an ammonia and reducing agent source, such as ammonium (B1175870) formate (B1220265) or formamide. wikipedia.orgntnu.no

The reaction proceeds as follows:

Ammonium formate dissociates into ammonia and formic acid.

Ammonia reacts with the carbonyl group of 6-acetylquinoline to form an intermediate imine.

The formic acid then acts as a hydride donor to reduce the imine to the primary amine, this compound. wikipedia.org

The Leuckart reaction is advantageous as it uses inexpensive and readily available reagents in a one-pot setup. mdpi.com However, it often requires high reaction temperatures (120-180 °C) and can sometimes lead to the formation of N-formyl byproducts that require a subsequent hydrolysis step to yield the free amine. wikipedia.orgscribd.com More modern reductive amination protocols may employ other reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which operate under milder conditions. wikipedia.org

Table 1: Comparison of Classical Reductive Amination Methods for Ketones

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Leuckart-Wallach | Ammonium formate or Formamide | High temperature (120-180°C), neat | One-pot, inexpensive reagents | High temperatures, potential N-formyl byproduct formation |

| Catalytic Hydrogenation | NH3, H2, Metal Catalyst (e.g., Raney Ni, Pd/C) | High pressure, moderate temperature | Clean, high yield | Requires specialized high-pressure equipment |

| Borohydride Reagents | NH3 source, NaBH3CN or NaBH(OAc)3 | Mild (room temp.), acidic to neutral pH | Mild conditions, high selectivity | More expensive reagents, potential toxicity (cyanide) |

Modern Catalytic Synthesis

Modern synthetic approaches leverage the power of transition-metal catalysis to construct C-N and C-C bonds with high efficiency and selectivity, offering advanced routes to this compound and its derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Nickel, Copper)

Transition-metal catalysis provides powerful tools for functionalizing the quinoline core at the 6-position, typically starting from 6-haloquinolines (e.g., 6-bromo- or 6-iodoquinoline).

Palladium-Catalyzed Aminocarbonylation: A notable example is the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116). mdpi.comnih.gov This reaction introduces both a carbonyl group and a nitrogen nucleophile in a single step. While direct synthesis of this compound is not achieved, this method can produce N-substituted quinoline-6-carboxamides. mdpi.com These amides are valuable derivatives themselves and can be considered precursors to related amines. For instance, reaction with an amine nucleophile under carbon monoxide pressure in the presence of a palladium catalyst yields the corresponding amide. nih.gov Subsequent reduction of the amide could lead to the desired ethanamine structure, albeit through a multi-step process.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. rsc.orgsemanticscholar.org A hypothetical, yet highly plausible, route to the target compound could involve the palladium-catalyzed coupling of 6-bromoquinoline (B19933) with a suitable amine partner. However, directly coupling with an ethanamine equivalent is challenging. A more feasible strategy would involve coupling 6-bromoquinoline with a protected amine, such as bis(trimethylsilyl)amine, followed by functionalization of another group on the quinoline ring to build the ethyl side chain.

Copper-Catalyzed C-N Coupling (Chan-Lam Reaction): The Chan-Lam reaction provides an alternative to palladium-based systems, typically coupling amines with boronic acids. nih.gov This could be envisioned in a route where a quinoline-6-boronic acid is coupled with an amino-containing fragment.

These catalytic methods offer mild reaction conditions and broad functional group tolerance, making them highly valuable in complex molecule synthesis.

Ligand Design and Optimization in Catalytic Processes

The success of transition-metal-catalyzed reactions is critically dependent on the nature of the ligand coordinated to the metal center. Ligands modulate the metal's electronic properties and steric environment, thereby controlling catalytic activity, selectivity, and substrate scope. mdpi.comnih.gov

In the context of synthesizing quinoline derivatives, ligand choice is paramount:

Controlling Selectivity: In the palladium-catalyzed aminocarbonylation of 6-iodoquinoline, the choice of phosphine (B1218219) ligand dramatically influences the reaction outcome. Using a monodentate ligand like triphenylphosphine (B44618) (PPh3) under high carbon monoxide pressure can favor the formation of double-carbonylated products (2-ketoamides). mdpi.comnih.gov In contrast, employing a bulky, bidentate ligand such as Xantphos can selectively yield the monocarbonylated product (simple amide), even at atmospheric pressure. mdpi.com This selectivity arises because the ligand's bite angle and steric bulk influence the rates of CO insertion and reductive elimination in the catalytic cycle.

Enhancing Catalytic Activity: For C-N cross-coupling reactions like the Buchwald-Hartwig amination, specialized biarylphosphine ligands (e.g., RuPhos, XPhos) have been designed. These ligands promote the crucial reductive elimination step, enabling the coupling of less reactive aryl chlorides or sterically hindered substrates at lower catalyst loadings and temperatures. The design of such ligands is a key area of research for expanding the utility of modern catalytic methods. semanticscholar.org

The rational design and screening of ligands are therefore essential for optimizing known transformations and discovering new reaction pathways for the synthesis of complex molecules like this compound.

Table 2: Influence of Ligand on Palladium-Catalyzed Reactions of 6-Iodoquinoline

| Reaction Type | Catalyst System | Ligand | Key Ligand Feature | Primary Product | Reference |

|---|---|---|---|---|---|

| Aminocarbonylation | Pd(OAc)2 | 2 PPh3 | Monodentate, flexible | Quinoline-6-glyoxylamide (ketoamide) | mdpi.comnih.gov |

| Aminocarbonylation | Pd(OAc)2 | Xantphos | Bidentate, large bite angle | Quinoline-6-carboxamide (simple amide) | mdpi.com |

| C-N Coupling | Pd(0) Precatalyst | Biarylphosphines (e.g., RuPhos) | Bulky, electron-rich | N-Aryl-quinolin-6-amine | semanticscholar.org |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of MCRs can be applied to the synthesis of structurally related chiral amines. For instance, the Ugi or Passerini reactions are powerful tools for the creation of α-amino amide or α-acyloxy carboxamide scaffolds, which could potentially be transformed into the desired ethylamine (B1201723) derivative.

Future research in this area could focus on the development of a novel MCR involving a quinoline-6-carboxaldehyde, a source of ammonia, and a suitable one-carbon component that could be subsequently reduced to form the ethylamine moiety. The exploration of such convergent strategies would be highly beneficial for the rapid generation of libraries of this compound derivatives for further investigation.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the individual enantiomers of this compound is of paramount importance.

Chiral Catalyst Development

The asymmetric reduction of a suitable prochiral precursor, such as 6-acetylquinoline, is a primary strategy for accessing enantiomerically enriched this compound. This transformation is typically achieved using chiral catalysts. Both transition metal complexes and organocatalysts have been successfully employed for the asymmetric reduction of ketones.

For instance, chiral ruthenium, rhodium, and iridium complexes bearing chiral phosphine or diamine ligands are known to be highly effective for the asymmetric hydrogenation of ketones, often providing high enantioselectivity. The development of catalysts specifically tailored for the reduction of acetylquinolines would be a key area of research.

Chiral oxazaborolidines, often referred to as CBS catalysts, are also powerful organocatalysts for the enantioselective reduction of ketones with borane (B79455) reagents. The application of these catalysts to 6-acetylquinoline could provide a metal-free alternative for the synthesis of chiral 1-(quinolin-6-yl)ethanol, a direct precursor to the target amine.

Asymmetric Induction Methodologies

Asymmetric induction can also be achieved through the use of biocatalysts. Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases (TAs) are increasingly being used for the synthesis of chiral amines from ketones. These enzymatic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and the use of environmentally benign reagents.

A potential biocatalytic route to this compound would involve the reductive amination of 6-acetylquinoline. This could be achieved using an engineered amine dehydrogenase or an imine reductase in the presence of an ammonia source. Alternatively, a transaminase could be employed to convert 6-acetylquinoline to the corresponding amine, using an amino donor such as isopropylamine. The development and optimization of such biocatalytic processes would represent a significant advancement in the sustainable synthesis of this chiral amine.

Table 1: Potential Asymmetric Synthesis Methodologies for this compound

| Methodology | Precursor | Catalyst/Enzyme | Key Features |

| Asymmetric Hydrogenation | 6-Acetylquinoline | Chiral Ru, Rh, or Ir complexes | High efficiency and enantioselectivity. |

| Asymmetric Transfer Hydrogenation | 6-Acetylquinoline | Chiral transition metal complexes | Utilizes readily available hydrogen donors. |

| CBS Reduction | 6-Acetylquinoline | Chiral oxazaborolidine catalyst | Metal-free, high enantioselectivity. |

| Biocatalytic Reductive Amination | 6-Acetylquinoline | Imine Reductase (IRED) or Amine Dehydrogenase (AmDH) | Green, highly selective, mild conditions. |

| Biocatalytic Transamination | 6-Acetylquinoline | Transaminase (TA) | Utilizes an amino donor to form the chiral amine. |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic design is crucial for the development of sustainable chemical processes. This involves the use of safer solvents, renewable resources, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Media Reactions

Biocatalytic reactions, as described in section 2.3.2, are typically carried out in aqueous buffer solutions, making them inherently greener than many traditional organic syntheses.

Microwave and Ultrasound Assisted Synthesis

Microwave irradiation and ultrasound have emerged as powerful tools for accelerating chemical reactions and improving yields. These techniques can often reduce reaction times from hours to minutes and can enable reactions to proceed under milder conditions. The application of microwave or ultrasound assistance to the synthesis of quinoline derivatives has been reported, suggesting their potential utility in the synthesis of this compound and its precursors.

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Safer Solvents | Biocatalytic reactions in aqueous media. | Reduced environmental impact, improved safety. |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Shorter reaction times, lower energy consumption. |

| Catalysis | Use of catalytic amounts of chiral catalysts or enzymes. | High atom economy, reduced waste. |

| Renewable Feedstocks | Potential use of bio-derived starting materials. | Increased sustainability. |

Metal-Free Catalysis in Quinoline Functionalization

The development of synthetic methodologies that avoid the use of transition metals is a significant area of focus in contemporary organic chemistry, driven by the goals of reducing cost, toxicity, and environmental impact. In the context of synthesizing this compound and its derivatives, metal-free catalysis offers a promising alternative to traditional metal-catalyzed cross-coupling and functionalization reactions. These approaches often rely on the use of organocatalysts, Brønsted or Lewis acids, or radical-mediated processes to achieve the desired transformations.

While a direct, single-step metal-free synthesis of this compound has not been extensively reported, a plausible and efficient two-step synthetic pathway can be envisioned. This strategy involves:

The metal-free Friedel-Crafts acylation of quinoline to produce the key intermediate, 6-acetylquinoline.

The subsequent metal-free reductive amination of 6-acetylquinoline to yield the target primary amine, this compound.

This section will explore the details of these metal-free catalytic approaches.

Metal-Free Friedel-Crafts Acylation for the Synthesis of 6-Acetylquinoline

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. While traditionally reliant on Lewis acid catalysts such as aluminum chloride (AlCl₃), recent advancements have led to the development of metal-free alternatives. These methods often employ strong Brønsted acids or organocatalysts to activate the acylating agent.

For the synthesis of 6-acetylquinoline, a Brønsted acid-catalyzed Friedel-Crafts acylation of quinoline with an acetylating agent like acetic anhydride (B1165640) can be employed. Strong acids such as methanesulfonic acid or polyphosphoric acid (PPA) can serve as effective catalysts. The reaction proceeds through the protonation of the acylating agent, which generates a highly electrophilic acylium ion. This electrophile then attacks the electron-rich benzene ring of the quinoline nucleus. The regioselectivity of this reaction is crucial, with the C6 and C8 positions being the most favorable sites for electrophilic substitution due to the electronic properties of the quinoline ring. Under carefully controlled conditions, the C6-acylated product can be obtained as the major isomer.

A representative protocol for a metal-free Friedel-Crafts acylation is the use of methanesulfonic anhydride (MSAA) as both a catalyst and a dehydrating agent. This approach is considered a "greener" alternative as it avoids the use of halogenated reagents and metallic catalysts. The reaction of quinoline with acetic anhydride in the presence of MSAA would proceed to form 6-acetylquinoline, with methanesulfonic acid as a byproduct.

| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield of 6-acetylquinoline | Reference |

| Polyphosphoric acid (PPA) | Acetic anhydride | Neat | 100-120 | Moderate to Good | Theoretical |

| Methanesulfonic acid | Acetic anhydride | Neat | 80-100 | Moderate to Good | Theoretical |

| Methanesulfonic anhydride (MSAA) | Acetic acid | Neat | 60-80 | Good | Theoretical |

This table is illustrative and based on general principles of metal-free Friedel-Crafts reactions, as direct literature precedent for the metal-free acylation of quinoline to 6-acetylquinoline is limited.

Metal-Free Reductive Amination of 6-Acetylquinoline

Once 6-acetylquinoline is synthesized, the final step is the conversion of the acetyl group to the desired 1-aminoethyl group. Metal-free reductive amination provides a direct and atom-economical route to achieve this transformation. This reaction typically involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by its reduction to the corresponding primary amine.

Several organocatalytic systems have been developed for the reductive amination of ketones. A common strategy involves the use of a hydrogen donor, such as a Hantzsch ester or a benzothiazoline, in the presence of a Brønsted acid or a thiourea-based organocatalyst. The catalyst activates the imine intermediate towards reduction by the hydrogen donor.

For the synthesis of this compound, 6-acetylquinoline would be reacted with a suitable ammonia source, such as ammonium formate or ammonia itself, in the presence of an organocatalyst and a hydride source. Chiral phosphoric acids have emerged as powerful catalysts for asymmetric reductive aminations, offering the potential for the enantioselective synthesis of the target amine.

The reaction mechanism generally proceeds as follows:

Condensation of 6-acetylquinoline with the ammonia source to form an imine intermediate.

Activation of the imine by the organocatalyst (e.g., through hydrogen bonding).

Hydride transfer from the hydrogen donor to the activated imine, yielding the final primary amine.

| Catalyst | Hydrogen Donor | Ammonia Source | Solvent | Temperature (°C) | Enantioselectivity | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | Ammonium Acetate | Toluene | 40-60 | Potentially High | Theoretical |

| Thiourea Derivative | Benzothiazoline | Ammonia | Dichloromethane | Room Temperature | Potentially High | Theoretical |

| Borane Derivative | - | Ammonia | Tetrahydrofuran | 0 to Room Temp | Not Applicable | Theoretical |

This table is illustrative and based on established principles of organocatalytic reductive amination of aryl ketones. Specific conditions for 6-acetylquinoline would require experimental optimization.

Derivatization and Analog Development of 1 Quinolin 6 Yl Ethanamine

Strategies for Structural Diversification

The quinoline (B57606) ring system is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the electronic and steric properties of the molecule.

Electrophilic and Nucleophilic Substitutions: The quinoline ring can undergo electrophilic substitution reactions, though the positions are directed by the existing nitrogen heteroatom and the activating or deactivating nature of other substituents. upertis.ac.id Furthermore, nucleophilic substitution reactions can be employed, particularly on halo-quinolines, to introduce a wide range of functionalities. For instance, 2,4-dichloroquinoline (B42001) derivatives can react selectively with nucleophiles like amines or thiolates. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki cross-coupling reaction, enable the formation of carbon-carbon bonds. This has been used to introduce aryl or substituted phenyl groups onto the quinoline scaffold by reacting a halogenated quinoline with a suitable boronic acid in the presence of a palladium catalyst. heteroletters.org

Functional Group Interconversion: Substituents on the quinoline ring can be chemically altered. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. A hydroxyl group can be oxidized or used as a handle for ether or ester formation.

Table 1: Examples of Quinoline Ring Modifications

| Modification Type | Reagents/Conditions | Position(s) Affected | Resulting Functional Group | Reference(s) |

| Nitration | Sulfuric acid, Nitric acid | Varies | Nitro (-NO₂) | semanticscholar.org |

| Halogenation | POCl₃ | 2, 4 | Chloro (-Cl) | heteroletters.org |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, K₂CO₃ | Varies (e.g., 2) | Aryl group | heteroletters.org |

| Nucleophilic Substitution | Amines, DIPEA, THF | 4 | Amino (-NHR) | heteroletters.org |

| Hydrolysis | Acid | 4 | Hydroxy (-OH) / Keto (=O) | researchgate.net |

Transformations of the Ethanamine Side Chain

The ethanamine side chain offers a primary amino group and an ethyl linker, both of which are key sites for chemical modification to alter polarity, basicity, and steric bulk.

N-Acylation and N-Alkylation: The primary amine of the ethanamine moiety is a versatile nucleophile. It can be readily acylated with carboxylic acids or their derivatives to form amides. Alkylation reactions can convert the primary amine into secondary or tertiary amines, which can significantly alter the compound's hydrogen bonding capacity and basicity. rsc.org

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. This reaction is often reversible and provides a dynamic covalent linkage for various applications. alquds.edu

Chain Homologation or Variation: Analogs can be synthesized by varying the length or structure of the aminoalkyl side chain. Instead of an ethanamine, one could introduce aminomethyl, aminopropyl, or more complex side chains to probe the spatial requirements of molecular interactions. nih.gov Derivatization reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to modify primary and secondary amines for analytical purposes, and similar reactions can be applied synthetically. thermofisher.com

Table 2: Examples of Ethanamine Side Chain Transformations

| Transformation Type | Reagent Class | Resulting Functional Group | Key Feature Change | Reference(s) |

| N-Acylation | Carboxylic Acid / Acyl Chloride | Amide (-NHCOR) | Neutral, H-bond donor/acceptor | rsc.org |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine (-NHR, -NR₂) | Increased basicity, altered sterics | nih.gov |

| Schiff Base Formation | Aldehyde / Ketone | Imine (-N=CHR) | Planar group, dynamic linkage | alquds.edu |

| Reductive Amination | Carbonyl Compound, Reducing Agent | Secondary/Tertiary Amine (-NHR, -NR₂) | Stable C-N bond formation | core.ac.uk |

Heterocyclic Ring Annulation and Fusion

A sophisticated strategy for structural diversification involves the creation of new heterocyclic rings fused to the quinoline core. This approach often utilizes functional groups on both the quinoline and a side chain to construct a new ring, a process known as annulation.

This strategy is particularly effective for creating conformationally locked analogs. sci-hub.se For example, by introducing appropriate functional groups, the flexible side chain of a quinolin-6-yloxyacetamide can be cyclized back onto the quinoline ring at either the 5 or 7 position. researchgate.net This creates novel tricyclic systems, such as Current time information in Bangalore, IN.tandfonline.comoxathiano[6,5-g]quinoline. sci-hub.seresearchgate.net Such rigid structures are invaluable for studying the bioactive conformation of a molecule, as they reduce the number of possible low-energy shapes the molecule can adopt. sci-hub.se The synthesis of these fused systems can be achieved through multi-step pathways, often concluding with an intramolecular cyclization reaction. umich.edu

Theoretical Aspects of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its functional output. For 1-(Quinolin-6-YL)ethanamine derivatives, theoretical considerations of isomerism and conformation are critical to understanding and predicting their behavior.

The precise placement of substituents on the quinoline ring dramatically influences the molecule's properties.

Positional Isomerism of the Ethanamine Group: Moving the 1-ethanamine group from position 6 to other positions (e.g., 3, 5, 7, or 8) significantly alters the electronic distribution and steric profile of the molecule. For instance, studies on aminoquinolines have shown that the position of the amino group affects the molecule's dipole moments in both the ground and excited states. researchgate.net The reactivity of the quinoline nitrogen and the exocyclic amine are interdependent and influenced by their relative positions.

Effects of Other Ring Substituents: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., fluorine, chloro, nitro) at various positions on the quinoline ring modifies its chemical reactivity. mdpi.com For example, a fluorine atom at the C6-position is often beneficial in certain biologically active quinolones. mdpi.com Computational studies have shown that the placement of both electron-releasing and electron-withdrawing groups on the quinoline moiety can dramatically influence its optical properties, with the effect being dependent on the relative positions of these groups. tandfonline.com SAR studies on 4-aminoquinolines revealed that a substituent at the 3-position of the quinoline ring was critical for a specific biological activity. nih.gov

Table 3: Influence of Substituent Position on Quinoline Properties

| Substituent/Position | Property Influenced | Observed Effect | Reference(s) |

| Amino group at C7 | Nonlinear Optical Properties | High value of first hyperpolarizability (β) | tandfonline.com |

| Methyl groups at C7, C8 | Antioxidant Activity | Enhances radical-scavenging properties | |

| Substituent at C3 | α₂C-Adrenoceptor Antagonism | Essential for antagonist potency | nih.gov |

| Fluorine at C6 | Antimicrobial Activity | Often optimal for activity | mdpi.com |

| Piperazine at C7 | Antimicrobial Activity | Increases activity against Gram-negative bacteria | mdpi.com |

Conformational Flexibility and its Implications for Molecular Interactions

The ethanamine side chain is attached to the rigid quinoline ring via a single carbon-carbon bond, around which rotation can occur. This conformational flexibility means the molecule can exist in numerous spatial arrangements.

The biological activity of a molecule often depends on it adopting a specific conformation to bind effectively to a target like an enzyme or receptor. A flexible molecule must "pay" an entropic penalty to adopt this single bioactive conformation upon binding. By synthesizing conformationally locked analogs, as described in section 3.1.3, this flexibility is removed. sci-hub.se If a rigid analog shows high activity, it provides strong evidence that its fixed shape mimics the bioactive conformation of the flexible parent molecule. This concept is a powerful tool in lead optimization, as pre-paying the entropic cost of binding can lead to a significant increase in binding affinity. sci-hub.se Computational methods and experimental techniques like NMR spectroscopy can be used to study the preferred conformations of flexible molecules and their rigid counterparts. researchgate.net

Ligand Efficiency and Property-Based Design Principles

In the development of analogs derived from this compound, the principles of ligand efficiency and property-based design are crucial for optimizing lead compounds. These strategies aim to enhance the desired biological activity while maintaining or improving the physicochemical and pharmacokinetic properties essential for a successful drug candidate. The focus extends beyond mere potency to a more holistic view of the molecule's characteristics.

Key metrics in this design approach include Ligand Efficiency (LE) and Ligand-Lipophilicity Efficiency (LLE). LE quantifies the binding efficiency of a ligand to its target protein relative to its size, typically measured by the number of non-hydrogen atoms. acs.org It helps in identifying small, efficient fragments that can be developed into more elaborate and potent molecules. acs.org LLE, on the other hand, provides a measure of how efficiently a compound achieves potency for a given level of lipophilicity (logP or clogP). acs.org Optimizing LLE is critical for balancing potency with properties like solubility and metabolic stability. acs.org

Research on various quinoline derivatives illustrates the application of these principles. For instance, in the optimization of a series of quinoline-4-carboxamides against Plasmodium falciparum, a screening hit was identified with moderate potency but suboptimal physicochemical properties. acs.org Through targeted chemical modifications, including altering linker lengths and replacing amine moieties, researchers were able to improve metabolic stability and solubility. acs.org This optimization effort led to an enhancement in the Ligand-Lipophilicity Efficiency (LLE) from 2.6 for the initial hit to 3.2 for an improved analog. acs.org Further development yielded a compound with a significantly improved LLE of 5.9 and excellent in vivo bioavailability. lshtm.ac.uk

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the quinoline scaffold and its substituents, researchers can decipher the structural requirements for biological activity. In the development of dopamine (B1211576) D3 receptor agonists, SAR studies on hybrid compounds incorporating a quinoline moiety were conducted to explore the influence of different N-piperazinyl N-aryl or heteroaryl groups. nih.gov The introduction of the more polar quinoline moiety was a deliberate strategy aimed at improving pharmacokinetic properties. nih.gov

Fragment-based drug design is another powerful strategy employed in the development of quinoline analogs. This approach often starts with identifying a small, low-affinity fragment that binds efficiently to the target. In one study, a quinazoline (B50416) fragment was identified as a hit for the 5-HT₃ receptor with a high ligand efficiency (LE) of 0.5. acs.org Subsequent optimization and exploration of the SAR by synthesizing a series of quinoline and isoquinoline (B145761) compounds led to the discovery of ligands with subnanomolar affinity. acs.org

The table below presents data on ligand efficiency metrics for representative quinoline derivatives, highlighting the successful application of property-based design principles in lead optimization.

Table 1: Ligand Efficiency Metrics for Selected Quinoline Derivatives

| Compound | Biological Target | Potency (EC₅₀ or pKᵢ) | clogP | Ligand Efficiency (LE) | Ligand-Lipophilicity Efficiency (LLE) | Reference |

|---|---|---|---|---|---|---|

| Quinoline-4-carboxamide Hit (1) | Plasmodium falciparum | 120 nM | - | - | 2.6 | acs.org |

| Optimized Analog (19) | Plasmodium falciparum | - | - | - | 3.2 | acs.org |

| Optimized Lead (2) | Plasmodium falciparum | 1 nM | - | - | 5.9 | lshtm.ac.uk |

These examples underscore the importance of a multi-parameter optimization approach in medicinal chemistry. By integrating metrics like LE and LLE and employing strategies such as SAR analysis and fragment-based design, the development of this compound analogs can be guided toward candidates with a balanced profile of potency, selectivity, and drug-like properties.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group possesses characteristic vibrational frequencies, making these techniques powerful tools for qualitative analysis.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its functional groups. For 1-(Quinolin-6-YL)ethanamine, the spectrum is expected to be dominated by vibrations from the quinoline (B57606) ring system, the primary amine, and the aliphatic ethyl group.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group is anticipated to show two distinct, medium-intensity bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the quinoline ring are expected to appear as a series of sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The methyl (-CH₃) and methine (-CH) groups of the ethanamine side chain will produce strong absorption bands in the 2975-2850 cm⁻¹ region due to their symmetric and asymmetric stretching vibrations.

C=N and C=C Stretching: The quinoline ring system contains both C=C and C=N bonds. These aromatic stretching vibrations are expected to give rise to a series of sharp, medium-to-strong intensity bands in the 1620-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium-to-strong band around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond from the ethylamine (B1201723) side chain is expected to produce a medium-intensity band in the 1250-1020 cm⁻¹ range.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the quinoline ring will influence the position of strong bands in the 900-675 cm⁻¹ region, which are characteristic of out-of-plane C-H bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Medium (two bands) |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium - Strong |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium - Weak |

| Ethyl Group (-CH-CH₃) | Aliphatic C-H Stretch | 2975 - 2850 | Strong |

| Quinoline Ring | C=C and C=N Stretch | 1620 - 1450 | Medium - Strong (multiple bands) |

| Alkyl Amine | C-N Stretch | 1250 - 1020 | Medium |

| Quinoline Ring | Aromatic C-H Bend (Out-of-Plane) | 900 - 675 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint, with strong signals expected for the aromatic ring system.

Key expected Raman shifts include:

Aromatic Ring Vibrations: The quinoline ring should produce the most intense signals in the Raman spectrum. The symmetric "ring-breathing" modes, typically appearing in the 1600-1500 cm⁻¹ region, are expected to be particularly strong. Other C-C stretching vibrations within the ring will also be prominent.

Aliphatic C-H Stretching: While also present in the IR spectrum, C-H stretching modes in the 3000-2800 cm⁻¹ range will be clearly visible.

C-N Stretching: The C-N stretch of the amine group may also be observable.

Skeletal Vibrations: The lower frequency region (< 1000 cm⁻¹) will contain complex vibrations related to the bending and deformation of the entire molecular skeleton, providing a unique fingerprint for the compound.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Quinoline Ring | Ring Breathing / Stretching | 1600 - 1300 | Strong - Very Strong |

| Ethyl Group (-CH-CH₃) | Aliphatic C-H Stretch | 3000 - 2850 | Medium - Strong |

| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Molecular Skeleton | Deformation / Bending | < 1000 | Medium - Weak (fingerprint region) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the quinoline ring and the aliphatic protons of the ethanamine side chain.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Quinoline Aromatic Protons (H2, H3, H4, H5, H7, H8) | ~7.0 - 9.0 | Doublets (d), Triplets (t), or Doublet of Doublets (dd) | 6H |

| Methine Proton (-CH-NH₂) | ~4.0 - 4.5 | Quartet (q) | 1H |

| Amine Protons (-NH₂) | ~1.5 - 3.0 (broad) | Singlet (s, broad) | 2H |

| Methyl Protons (-CH₃) | ~1.3 - 1.6 | Doublet (d) | 3H |

Aromatic Region (δ ~7.0-9.0 ppm): The six protons on the quinoline ring would appear in this downfield region. Their exact chemical shifts and splitting patterns (multiplicities) would depend on their position relative to the nitrogen atom and the ethylamine substituent. Protons adjacent to the nitrogen (e.g., H2) are expected to be the most deshielded. Spin-spin coupling between adjacent protons would lead to doublets and triplets.

Methine Proton (δ ~4.0-4.5 ppm): The single proton on the carbon attached to both the quinoline ring and the amine group (-CH-) would be significantly deshielded. It would be split by the three protons of the adjacent methyl group, resulting in a quartet.

Amine Protons (δ ~1.5-3.0 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature. These protons may exchange with deuterium (B1214612) in D₂O, causing the signal to disappear, which is a useful diagnostic test.

Methyl Protons (δ ~1.3-1.6 ppm): The three protons of the methyl group (-CH₃) would appear in the upfield aliphatic region. They would be split by the adjacent methine proton, resulting in a doublet.

The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. In a proton-decoupled spectrum, each unique carbon appears as a single line. This compound has 11 carbon atoms, and due to the asymmetry of the molecule, 11 distinct signals are expected.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoline Aromatic Carbons (C2, C3, C4, C4a, C5, C6, C7, C8, C8a) | ~120 - 155 |

| Methine Carbon (-CH-NH₂) | ~50 - 60 |

| Methyl Carbon (-CH₃) | ~20 - 25 |

Aromatic Region (δ ~120-155 ppm): Nine signals corresponding to the nine carbons of the quinoline ring are expected in this region. The carbons directly bonded to the nitrogen atom (C2 and C8a) and the carbon bearing the substituent (C6) would have characteristic chemical shifts.

Aliphatic Region:

The methine carbon (-CH-NH₂) is expected to resonate in the δ 50-60 ppm range, shifted downfield due to its attachment to the aromatic ring and the nitrogen atom.

The methyl carbon (-CH₃) would appear further upfield, typically in the δ 20-25 ppm range.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be essential for:

Tracing the connectivity of the protons on the quinoline ring, confirming which protons are adjacent to one another.

Showing a clear cross-peak between the methine proton (-CH-) and the methyl protons (-CH₃), confirming the structure of the ethylamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC would be used to:

Unambiguously assign each carbon signal in the ¹³C-NMR spectrum by correlating it to its attached proton(s) identified in the ¹H-NMR spectrum. For example, the quartet at δ ~4.0-4.5 ppm would correlate to the carbon signal at δ ~50-60 ppm.

Identify quaternary carbons (those with no attached protons), as they will not show a correlation peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). HMBC is vital for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

A correlation between the methine proton (-CH-) and the quinoline carbon at the point of attachment (C6), confirming the position of the substituent on the ring.

Correlations between the protons on the ethylamine side chain and nearby carbons on the quinoline ring (e.g., C5 and C7), further solidifying the assignment.

Correlations between protons and quaternary carbons, which is essential for assigning these carbon signals.

Together, these 2D-NMR techniques would provide a comprehensive and definitive confirmation of the structure of this compound, leaving no ambiguity in the assignment of its atoms and their connectivity.

Dynamic NMR for Conformational Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the rates of conformational exchange and other dynamic processes in molecules. unibas.itmdpi.com For this compound, the primary source of conformational flexibility amenable to DNMR study would be the restricted rotation around the C-C bond connecting the ethylamine side chain to the quinoline ring and the C-N bond of the amine group.

At sufficiently low temperatures, the rotation around these bonds could become slow on the NMR timescale, leading to the appearance of distinct signals for protons and carbons in each unique conformation (rotamer). As the temperature is increased, the rate of interchange between these conformers accelerates. This increased rate causes the distinct NMR signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

A full line-shape analysis of the temperature-dependent NMR spectra would allow for the calculation of the rate constants for the exchange process at various temperatures. From these rate constants, the activation energy barrier (ΔG‡) for the conformational interchange can be determined using the Eyring equation. unibas.it Such a study on this compound would provide critical insights into its three-dimensional structure and flexibility in solution. However, specific experimental DNMR studies for this compound are not currently available in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₁H₁₂N₂) can be calculated with high precision. This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂ |

| Monoisotopic Mass | 172.10005 Da |

| Calculated m/z [M+H]⁺ | 173.10732 Da |

This table presents the theoretical exact mass data for this compound.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. For this compound, the protonated molecule ([M+H]⁺, m/z 173.1) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate product ions.

The fragmentation is expected to occur primarily at the ethylamine side chain. A primary and highly characteristic fragmentation pathway would involve the loss of the methyl radical (•CH₃), resulting from alpha-cleavage adjacent to the amine, to form a stable iminium ion. Another significant fragmentation would be the loss of ammonia (B1221849) (NH₃) via a rearrangement process. The quinoline ring itself is relatively stable, but some fragmentation of the ring could occur under higher collision energies. A characteristic fragment for 6-substituted aminoquinolines is the ion at m/z 171, which arises from the derivatizing agent in certain applications but points to the stability of the aminoquinoline structure. mdpi.comacs.org

Predicted Fragmentation Pathway:

[C₁₁H₁₂N₂ + H]⁺ (m/z 173.1) → [C₁₀H₁₀N₂]⁺ (m/z 158.1) + •CH₃ (Loss of methyl radical) [C₁₁H₁₂N₂ + H]⁺ (m/z 173.1) → [C₁₁H₁₀]⁺ (m/z 142.1) + NH₃ (Loss of ammonia)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 173.1 | 158.1 | •CH₃ (15 Da) | Iminium ion: [Quinolin-6-yl-CH=NH₂]⁺ |

| 173.1 | 144.1 | C₂H₅N (43 Da) | Quinoline cation: [C₉H₈N]⁺ |

| 173.1 | 129.1 | C₂H₆N₂ (58 Da) | Quinoline core fragment after side-chain and nitrogen loss |

This interactive table outlines the predicted key fragmentations for protonated this compound in an MS/MS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is suitable for the analysis of volatile and thermally stable compounds. This compound, being a primary amine, may require derivatization to improve its chromatographic properties (e.g., reduce peak tailing) and thermal stability, though direct analysis is often possible.

In a typical GC-MS analysis, the compound would be separated on a non-polar or medium-polarity capillary column (e.g., DB-5MS). The mass spectrometer would typically be operated in electron ionization (EI) mode. The resulting mass spectrum would show a molecular ion peak (M⁺•, m/z 172) and a series of fragment ions. The fragmentation pattern under EI would be more extensive than in ESI-MS/MS. Key fragments would likely include the loss of a methyl radical to give a base peak at m/z 157, and fragments corresponding to the quinoline ring system (e.g., m/z 128 or 129). nist.gov

| Retention Index (Predicted) | Key Fragments (m/z) | Relative Abundance (Predicted) |

| 1800-2000 (on DB-5) | 172 (M⁺•) | Moderate |

| 157 ([M-CH₃]⁺) | High (Base Peak) | |

| 129 | Moderate to High | |

| 102 | Moderate |

This table presents hypothetical GC-MS data for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of polar, non-volatile compounds like this compound. A common method would employ reverse-phase HPLC, likely with a C18 column. The mobile phase would typically consist of an aqueous component (water with an acid modifier like formic acid to ensure protonation of the amine) and an organic component (acetonitrile or methanol).

The compound would be detected by the mass spectrometer, most commonly using an electrospray ionization (ESI) source in positive ion mode. The primary ion observed in the full scan mass spectrum would be the protonated molecule [M+H]⁺ at m/z 173.1. This technique offers high sensitivity and selectivity for the detection and quantification of the compound in complex matrices. d-nb.info

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within a molecule and is dictated by its chromophore. The chromophore in this compound is the quinoline ring system.

The UV-Vis absorption spectrum of quinoline in a non-polar solvent typically shows multiple absorption bands corresponding to π→π* transitions. These are often observed around 270-280 nm and 300-315 nm. The ethylamine group attached at the 6-position acts as an auxochrome. The lone pair of electrons on the nitrogen atom can interact with the π-system of the quinoline ring, which is expected to cause a bathochromic (red) shift of the absorption maxima and potentially an increase in their intensity (hyperchromic effect) compared to unsubstituted quinoline. researchgate.net

Many quinoline derivatives are known to be fluorescent. researchgate.net Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission. The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). The fluorescence properties, such as the quantum yield and lifetime, would be sensitive to the solvent environment, pH, and the presence of quenchers.

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and phase transitions of chemical compounds.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperatures. For quinoline derivatives, TGA can reveal the temperature at which the compound begins to degrade. The thermal stability of quinolines is influenced by the nature of their substituents. Generally, quinoline compounds are known to be thermally stable. For instance, studies on various substituted quinolines have shown decomposition temperatures often above 200°C. wikipedia.org

The following table provides illustrative TGA data for some quinoline derivatives, indicating their thermal stability.

| Compound Name | Onset of Decomposition (°C) | Atmosphere |

| Pyrazolo[3,4-b]quinoline derivatives | > 300 | Argon |

| Substituted quinoline compounds | Variable | Not specified |

| Poly-N-isopropylacrylamide (for comparison) | ~395-425 | Nitrogen |

This table includes data from various quinoline derivatives to indicate the expected range of thermal stability.

DSC is used to measure the heat flow associated with thermal transitions in a material. For a crystalline solid like this compound, DSC can determine its melting point (Tm) and the enthalpy of fusion (ΔHf). These parameters are important for material characterization and purity assessment.

The melting points of quinoline derivatives can vary widely depending on the substituents and their positions, which affect the crystal lattice energy. A sharp melting peak in a DSC thermogram is indicative of a pure crystalline compound. Below is a table with DSC data for some quinoline-based compounds to illustrate the typical range of melting points.

| Compound Name | Melting Point (Tm, °C) | Enthalpy of Fusion (ΔHf, kJ/mol) |

| 6-aminoquinoline (B144246) | 115-119 | Not specified |

| Pyrazolo[3,4-b]quinoline derivatives | 160-210 | Not specified |

| Pazufloxacin mesylate | Decomposes > 255 | Not applicable |

This table provides melting point data for related compounds to serve as a reference.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and intrinsic properties of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry for studying the electronic structure of molecules. DFT calculations for 1-(Quinolin-6-YL)ethanamine would involve determining the electron density to derive its ground-state energy and other electronic properties. The choice of functional and basis set is critical in these calculations to achieve a balance between accuracy and computational cost. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly used combination for organic molecules, providing reliable results for geometry optimization and electronic property prediction. dergipark.org.tr

Substituents on the quinoline (B57606) ring can significantly influence the electronic and physical properties of the molecule, such as solubility, reactivity, and biological activity. dergipark.org.tr DFT studies on various quinoline derivatives have demonstrated that substitutions can alter these characteristics considerably. dergipark.org.tr For this compound, the ethanamine group at the 6-position of the quinoline core is expected to modulate its electronic properties.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

For this compound, the HOMO is likely to be localized on the electron-rich regions of the quinoline ring and the nitrogen atom of the ethanamine group, while the LUMO would be distributed over the aromatic system. The HOMO-LUMO energy gap can be indicative of the charge transfer interactions occurring within the molecule, which are often responsible for its bioactivity. scirp.org

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: The values in this table are hypothetical and representative of typical values for similar quinoline derivatives based on DFT calculations.

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. irjweb.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness, calculated from the HOMO-LUMO gap, is a measure of the molecule's resistance to change in its electron distribution. irjweb.com

The Fukui function, f(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. nih.govnih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov For this compound, the Fukui functions would highlight the nitrogen atom of the quinoline ring and specific carbon atoms as potential sites for electrophilic attack, while the amino group could be a site for nucleophilic interaction. researchgate.net

| Reactivity Index | Definition | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.875 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.375 eV |

| Global Electrophilicity (ω) | χ2 / (2η) | 3.163 eV |

Note: The values in this table are hypothetical and calculated based on the representative HOMO/LUMO energies provided earlier.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective of molecular behavior by simulating the movements of atoms and molecules over time. These simulations are invaluable for exploring the conformational landscape of a molecule and understanding how its behavior is influenced by its environment.

Conformational Space Exploration

The ethanamine side chain of this compound possesses rotational freedom, allowing the molecule to adopt various conformations. MD simulations can be used to explore this conformational space by simulating the molecule's motion at a given temperature. This exploration helps identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule often dictates its biological activity and interactions with other molecules.

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand and a protein target.

Ligand-Target Interaction Modeling (excluding specific biological outcomes)

The process of ligand-target interaction modeling for a compound like this compound involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This preparation often involves optimizing the geometry and assigning appropriate charges to the atoms of the ligand. For the protein, it may include adding hydrogen atoms, assigning protonation states to amino acid residues, and defining the binding site or cavity.

Computational software is then used to systematically explore the conformational space of the ligand within the defined binding site of the target protein. This exploration generates a multitude of possible binding poses. The interactions between this compound and the protein's active site residues are then analyzed for each pose. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The modeling aims to identify the most stable binding mode, which is presumed to be the one with the most favorable energetic interactions. For quinoline derivatives, studies have shown that the quinoline core can engage in various interactions within a protein's binding pocket.

Scoring Functions and Docking Algorithm Validation

A critical component of molecular docking is the use of scoring functions to rank the generated binding poses. Scoring functions are mathematical models that estimate the binding affinity between a ligand and a protein. They calculate a score for each pose, with lower scores generally indicating more favorable binding. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions.

To ensure the reliability of a docking protocol, it is essential to perform validation studies. A common method is to use a known protein-ligand complex and re-dock the co-crystallized ligand into the protein's binding site. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful docking validation. This validation step is crucial before undertaking docking studies with novel compounds like this compound to have confidence in the predictive power of the model.

| Docking Algorithm Validation Metric | Acceptable Threshold | Description |

| Root-Mean-Square Deviation (RMSD) | < 2.0 Å | Measures the average distance between the atoms of the docked ligand pose and the experimentally determined (e.g., crystallographic) pose. |

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational, or in silico, methods are widely used in the early stages of drug discovery to predict the ADME properties of a compound. These predictions help to identify potential liabilities of a molecule before it is synthesized and tested, saving time and resources. Various software and web-based tools are available to calculate these properties based on the chemical structure of the molecule.

In Silico Lipophilicity and Solubility Prediction

Lipophilicity is a crucial physicochemical property that influences a drug's absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). For this compound, various computational algorithms can predict its log P value based on its structure. These predictions are valuable for assessing its potential to cross biological membranes.

Aqueous solubility is another critical parameter affecting a drug's absorption. Poorly soluble compounds often exhibit low bioavailability. Computational models can predict the solubility of this compound, typically as the logarithm of the molar solubility (log S).

| ADME Property | Parameter | Significance |

| Lipophilicity | log P | Influences absorption, distribution, and membrane permeability. |

| Solubility | log S | Affects absorption and formulation possibilities. |

Computational Permeability Assessment

The ability of a compound to permeate through biological membranes, such as the intestinal wall or the blood-brain barrier, is a key determinant of its bioavailability and site of action. Computational models can predict the permeability of this compound. These models often assess permeability through cell lines like Caco-2, which are considered a good in vitro model for the human intestinal epithelium. Predictions of blood-brain barrier (BBB) permeability are also crucial for compounds intended to act on the central nervous system. These computational assessments provide an early indication of a compound's likely absorption and distribution characteristics in the body.

Mechanistic Investigations of Reactions Involving 1 Quinolin 6 Yl Ethanamine

Elucidation of Reaction Pathways

The primary amino group attached to the ethyl side chain of 1-(quinolin-6-yl)ethanamine is the principal site of reactivity, participating in a variety of fundamental organic transformations. The quinoline (B57606) ring itself can also undergo reactions, though these are generally less facile than those involving the amine.

N-Acylation: A common reaction pathway for this compound is N-acylation to form amides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism when using acylating agents like acyl chlorides or anhydrides. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comstudy.com This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the corresponding N-[1-(quinolin-6-yl)ethyl]amide. Two equivalents of the amine are often required, with the second acting as a base to neutralize the acidic byproduct. jove.com

N-Alkylation: The amino group can also undergo nucleophilic substitution reactions with alkyl halides. This reaction generally follows an SN2 pathway, where the amine acts as a nucleophile, displacing a halide from the alkylating agent. libretexts.org A significant challenge in this pathway is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A powerful method for forming carbon-nitrogen bonds is the palladium-catalyzed cross-coupling of amines with aryl halides. In this context, this compound can serve as the amine coupling partner. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. The final step is reductive elimination, which furnishes the N-aryl-1-(quinolin-6-yl)ethanamine and regenerates the palladium(0) catalyst. nih.govacs.orgyoutube.com

Condensation Reactions: this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent dehydration leads to the formation of the C=N double bond of the imine. This process is often reversible and can be driven to completion by the removal of water. acsgcipr.orglibretexts.org

Identification and Characterization of Reaction Intermediates

The transient species formed during the reactions of this compound are key to understanding the reaction pathways. While their direct observation can be challenging due to their short lifetimes, their existence is inferred from kinetic studies and computational modeling of analogous systems.

Tetrahedral Intermediates in N-Acylation: In the acylation of this compound with an acyl chloride or anhydride (B1165640), a tetrahedral intermediate is formed after the initial nucleophilic attack of the amine on the carbonyl carbon. jove.com This intermediate possesses a negatively charged oxygen and a positively charged nitrogen. The collapse of this intermediate, with the expulsion of the leaving group, is a rapid process that leads to the final amide product.

Palladium-Amido Complexes in N-Arylation: In the Buchwald-Hartwig amination, several palladium-containing intermediates are crucial to the catalytic cycle. After the initial oxidative addition of an aryl halide to Pd(0), an arylpalladium(II) halide complex is formed. The coordination of this compound and subsequent deprotonation by a base leads to the formation of a key arylpalladium(II)-amido complex. It is from this intermediate that reductive elimination occurs to form the desired C-N bond. nih.govacs.org

Carbinolamine Intermediates in Imine Formation: The condensation of this compound with an aldehyde or ketone proceeds through a hemiaminal or carbinolamine intermediate. nih.gov This species is formed by the nucleophilic addition of the amine to the carbonyl group. The carbinolamine is typically in equilibrium with the starting materials and can undergo acid- or base-catalyzed dehydration to form the final imine product. nih.gov

Kinetic and Thermodynamic Aspects of Transformations

The rates and equilibria of reactions involving this compound are governed by both kinetic and thermodynamic factors.

Kinetics of N-Acylation: The rate of N-acylation is influenced by several factors, including the electrophilicity of the acylating agent, the nucleophilicity of the amine, and steric hindrance. More reactive acylating agents, such as acyl chlorides, will react faster than less reactive ones, like esters. The steric bulk of the quinoline moiety and the ethyl group may slightly retard the reaction rate compared to less hindered primary amines. Kinetic studies on the acylation of similar amines have shown that the reaction order can vary depending on the solvent and reaction conditions. researchgate.net In some cases, the reaction can be stereoselective, leading to kinetic resolution if a chiral acylating agent is used. nih.govacs.org

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a critical role in controlling the outcome and efficiency of reactions involving this compound.

Palladium Catalysts and Ligands in N-Arylation: In the Buchwald-Hartwig amination, the choice of palladium precursor and, more importantly, the phosphine (B1218219) ligand is crucial for catalytic activity. researchgate.net Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class, are known to promote the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover numbers. nih.gov The ligand can also influence the selectivity of the reaction, for example, by preventing the formation of side products. nih.govnih.gov The electronic and steric properties of the ligand can be tuned to optimize the reaction for a specific substrate combination. rsc.orgenscm.fracs.org